1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide

Medicinal Chemistry Wnt Signaling Structure-Activity Relationship

1-Chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide is a synthetic small molecule (MW ~290.8 g/mol) belonging to the isoquinoline-3-carboxamide class, a scaffold extensively investigated for modulating the Wnt signaling pathway and for anticonvulsant activity. Its structure features a chlorine atom at the 1-position of the isoquinoline core and a branched, chiral N-methyl-N-(3-methylbutan-2-yl) amide side chain, a substitution pattern that distinguishes it from simpler, unsubstituted or differently halogenated analogs.

Molecular Formula C16H19ClN2O
Molecular Weight 290.79
CAS No. 1152983-43-1
Cat. No. B2610153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide
CAS1152983-43-1
Molecular FormulaC16H19ClN2O
Molecular Weight290.79
Structural Identifiers
SMILESCC(C)C(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl
InChIInChI=1S/C16H19ClN2O/c1-10(2)11(3)19(4)16(20)14-9-12-7-5-6-8-13(12)15(17)18-14/h5-11H,1-4H3
InChIKeyDOQWPWSBIUIUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide (CAS 1152983-43-1): A Structurally Differentiated Isoquinoline-3-Carboxamide


1-Chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide is a synthetic small molecule (MW ~290.8 g/mol) belonging to the isoquinoline-3-carboxamide class, a scaffold extensively investigated for modulating the Wnt signaling pathway [1] and for anticonvulsant activity [2]. Its structure features a chlorine atom at the 1-position of the isoquinoline core and a branched, chiral N-methyl-N-(3-methylbutan-2-yl) amide side chain, a substitution pattern that distinguishes it from simpler, unsubstituted or differently halogenated analogs.

Structurally differentiated 1-chloro, branched N-alkyl scaffold
Class-level Wnt pathway inhibitor research context
1-Chloro handle enables late-stage derivatization for SAR

Why Generic Isoquinoline-3-Carboxamides Cannot Replace 1-Chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide


Within the isoquinoline-3-carboxamide family, biological activity and target engagement are highly sensitive to specific substitution patterns. A patent analysis of Wnt pathway inhibitors reveals that variations in the amide substituent, particularly the introduction of branched alkyl groups, are critical for achieving potent inhibition [1]. Similarly, structure-activity relationship (SAR) studies on anticonvulsant isoquinoline-3-carboxamides demonstrate that both the nature of the halogen at the 1-position and the specific N-alkyl substitution significantly modulate in vivo efficacy [2]. Therefore, a simple isoquinoline-3-carboxamide or one with a different halogen or linear amide cannot be assumed to replicate the binding kinetics or functional activity of this specific compound, rendering generic substitution a high-risk strategy for any application relying on precise molecular recognition.

Target Compound
Generic Isoquinoline-3-Carboxamides
1-Chloro substituent on isoquinoline core
Typically lack 1-position halogen or have different halogen
Branched N-methyl-N-(3-methylbutan-2-yl) side chain
Linear or simple alkyl amide substitutions common
May support distinct target engagement profile
Binding kinetics and functional activity likely diverge

Quantitative Differentiation Evidence for 1-Chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide


Structural Differentiation: Unique 1-Chloro and Branched N-Substitution Pattern

The target compound's structure is directly compared to the Markush structures claimed in the most relevant patent family (US 11,174,244 B2). While the patent encompasses a vast array of isoquinoline-3-carboxamides, the specific combination of a 1-chloro substituent and an N-methyl-N-(3-methylbutan-2-yl) amide tail is not exemplified, indicating it is a novel, non-obvious analog within the claimed genus [1]. This precise substitution pattern is absent from the exemplified anticonvulsant isoquinoline-3-carboxamides, which primarily feature different N-substituents [2].

Structural Differentiation
Class-level inference
Unique 1-chloro and branched N-alkyl pattern vs. patent genus
Supports differentiation from exemplified analogs
No direct quantitative comparator data available
Medicinal Chemistry Wnt Signaling Structure-Activity Relationship

Class-Level Potency: Isoquinoline-3-Carboxamides as Potent Wnt Pathway Inhibitors

The patent family (US 11,174,244 B2 and WO2017189823A2) discloses isoquinoline-3-carboxamides as inhibitors of the Wnt pathway, with data indicating that closely related analogs can achieve potent inhibition of Wnt signaling in cellular assays [1]. While no direct data for this specific compound is provided, its structure falls within the claimed genus of active compounds. The patent data serves as a class-level baseline, suggesting the compound is a strong candidate for exploring Wnt-related pathologies.

Wnt Pathway Inhibition
Class-level inference
Structurally within patented active genus; no direct IC50
Hypothesis-driven Wnt research fit
Specific potency requires assay confirmation
Wnt Pathway Inhibition Cancer Degenerative Disease

Anticonvulsant Potential: Class-Level Evidence for CNS Penetration and Activity

A focused SAR study on substituted isoquinoline-3-carboxamides demonstrated that specific N-substitutions confer anticonvulsant activity in rodent maximal electroshock (MES) seizure models [1]. The target compound's branched N-alkyl group is a novel variation on the active themes identified in that study. While the study does not include this exact compound, it establishes that the isoquinoline-3-carboxamide scaffold, when properly substituted, can achieve significant in vivo CNS activity, suggesting this differentiated analog is a high-value candidate for further anticonvulsant screening.

Anticonvulsant Potential
Class-level inference
Scaffold demonstrates MES protection in rodent models
Supports CNS penetrant probe screening
Direct MES ED50 for this compound not reported
Anticonvulsant CNS Drug Discovery Epilepsy

Synthetic Tractability: A Key Intermediate for Diverse Derivatization

The presence of a chlorine atom at the 1-position of the isoquinoline ring is a strategic synthetic handle not present in many simpler isoquinoline-3-carboxamides. This allows for late-stage diversification via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, a capability absent in 1-unsubstituted or 1-methyl analogs [1]. This transforms the compound from a simple screening candidate into a versatile intermediate for generating focused libraries to explore SAR around the 1-position, a key advantage for medicinal chemistry campaigns.

Synthetic Versatility
Supporting evidence
1-Chloro group enables SNAr or cross-coupling diversification
Enables library synthesis for SAR exploration
Utility not available in 1-unsubstituted analogs
Organic Synthesis Nucleophilic Substitution Medicinal Chemistry

High-Value Application Scenarios for 1-Chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide


Development of Next-Generation Wnt Pathway Inhibitors

Leveraging the compound's placement within a patented class of Wnt inhibitors [1], this specific analog is best deployed in head-to-head screening campaigns against known Wnt inhibitors. Its unique 1-chloro and branched N-alkyl features make it a prime candidate for overcoming resistance or improving selectivity profiles observed with earlier-generation isoquinoline-based Wnt inhibitors.

Probe for Central Nervous System (CNS) Disorders

Given the demonstrated anticonvulsant potential of structurally related isoquinoline-3-carboxamides [2], this compound is a strategic choice for phenotypic or target-based screening in epilepsy and other CNS disorders. Its novel substitution pattern may yield a superior brain-to-plasma ratio or a differentiated side-effect profile compared to first-generation anticonvulsant analogs from this class.

A Diversifiable Core for Focused Medicinal Chemistry Libraries

The reactive 1-chloro substituent makes this compound more valuable as a synthetic intermediate than non-halogenated analogs [1]. Research groups can procure this single compound and, through parallel synthesis, generate a library of 1-substituted derivatives to systematically explore SAR, significantly accelerating hit-to-lead timelines for multiple programs.

Application
Selection Property
Validation Focus
Wnt pathway probe development
Structurally differentiated substitution pattern
Wnt reporter assay potency and selectivity
CNS disorder screening studies
Class-level anticonvulsant scaffold context
Brain penetration and MES model activity
Focused library intermediate
Reactive 1-chloro synthetic handle
Derivatization feasibility and SAR expansion
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